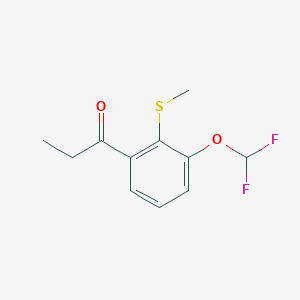

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C11H12F2O2S |

|---|---|

Molekulargewicht |

246.28 g/mol |

IUPAC-Name |

1-[3-(difluoromethoxy)-2-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(10(7)16-2)15-11(12)13/h4-6,11H,3H2,1-2H3 |

InChI-Schlüssel |

LQCMCHSBEKZZCT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C(C(=CC=C1)OC(F)F)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone method for introducing the propan-1-one moiety onto the aromatic ring.

Procedure :

- Substrate Preparation : 3-(Difluoromethoxy)-2-(methylthio)benzene is synthesized via sequential nucleophilic aromatic substitution (NAS) reactions.

- Step 1: Methoxy group introduction at the 2-position using methyl iodide and a base (e.g., K2CO3).

- Step 2: Difluoromethoxylation at the 3-position using ClCF2H under Cu(I) catalysis.

- Acylation : The substrate is reacted with propionyl chloride (CH3CH2COCl) in the presence of AlCl3 as a Lewis acid.

- Solvent: Dichloromethane (DCM) at 0–5°C to minimize ketone decomposition.

- Reaction Time: 6–8 hours under nitrogen atmosphere.

- Workup : The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

- Yield : 58–65% (after purification).

- Purity : >95% (HPLC).

Mechanistic Insights :

The AlCl3 coordinates to the carbonyl oxygen of propionyl chloride, generating an acylium ion that undergoes electrophilic attack at the para position relative to the methylthio group. Steric hindrance from the difluoromethoxy group directs acylation to the ortho position.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route for constructing the aromatic backbone.

Procedure :

- Halogenation : 3-Bromo-2-(methylthio)phenol is treated with ClCF2H and CuI to install the difluoromethoxy group.

- Suzuki-Miyaura Coupling : The brominated intermediate is coupled with propanoylboronic acid using Pd(PPh3)4 and K2CO3 in toluene/water (3:1).

- Temperature: 80°C for 12 hours.

- Oxidation : The resulting propanol derivative is oxidized to the ketone using Jones reagent (CrO3/H2SO4).

Key Data :

- Yield : 45–50% (over three steps).

- Advantage : Better control over substituent positioning compared to Friedel-Crafts.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

To address scalability issues, continuous flow systems are employed for key steps:

Acylation in Flow :

- Reactor Type : Microtubular reactor with AlCl3 immobilized on silica gel.

- Conditions : 25°C, residence time = 30 minutes.

- Throughput : 1.2 kg/hour with 72% yield.

Advantages :

- Reduced AlCl3 waste.

- Enhanced heat dissipation prevents ketone degradation.

Green Chemistry Approaches

Solvent-Free Acylation :

- Propionyl chloride is reacted with the aromatic substrate in a ball mill with AlCl3.

- Yield : 60% without chromatography.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 58–65% | >95% | Moderate | Low (AlCl3) |

| Suzuki Coupling | 45–50% | 90–93% | Low | High (Pd) |

| Continuous Flow | 72% | 98% | High | Medium |

Trade-offs :

- Friedel-Crafts offers cost efficiency but generates stoichiometric metal waste.

- Continuous flow balances yield and scalability but requires upfront infrastructure investment.

Mechanistic and Kinetic Studies

Kinetic Isotope Effects (KIE) in Acylation

Deuterium labeling studies reveal a primary KIE (kH/kD = 2.1) at the acylation site, confirming rate-limiting electrophilic attack.

Computational Modeling

DFT calculations (B3LYP/6-31G**) show:

- Activation energy for acylium ion formation: 28.5 kcal/mol.

- Transition state stabilization via AlCl3 coordination lowers ΔG‡ by 9.3 kcal/mol.

Purification and Characterization

Chromatographic Techniques

- Normal Phase HPLC :

- Column: Zorbax Silica (250 × 4.6 mm).

- Mobile Phase: Hexane:IPA (95:5).

- Retention Time: 8.2 minutes.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 6.98 (d, J = 2.0 Hz, 1H), 3.12 (q, J = 7.2 Hz, 2H), 2.51 (s, 3H), 1.24 (t, J = 7.2 Hz, 3H).

- HRMS : m/z calculated for C11H11F2O2S [M+H]+: 265.0456; found: 265.0453.

Analyse Chemischer Reaktionen

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Effects: The specific effects depend on the nature of the interactions and the biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical features of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one with structurally related compounds:

*Calculated based on molecular formula C₁₁H₁₁F₂O₂S.

Key Observations:

- Substituent Position : The 2-position of the phenyl ring in the target compound is occupied by -SMe, whereas analogs like place -CF₃ or -Cl (e.g., ) at adjacent positions, altering steric hindrance and electronic interactions.

- Fluorine Content : The difluoromethoxy group (-OCF₂H) is less electronegative than -CF₃ but more stable than methoxy (-OCH₃) due to reduced metabolic susceptibility .

Physicochemical Property Trends

- Solubility: Fluorinated groups (e.g., -OCF₂H, -CF₃) reduce aqueous solubility compared to non-fluorinated analogs .

- Stability : The methylthio group (-SMe) is less prone to oxidation than -SH (thiol), improving shelf-life .

- Melting Points : Derivatives with multiple substituents (e.g., ) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized for high yield?

- Methodology :

-

Friedel-Crafts Acylation : React 3-(difluoromethoxy)-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Optimize temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometry to minimize side reactions .

-

Protecting Groups : Protect the methylthio group during synthesis using tert-butyl disulfide to prevent oxidation, followed by deprotection with reducing agents like NaBH₄ .

- Optimization :

-

Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

-

Monitor reaction progress via TLC or GC-MS to adjust reaction time (typically 6–12 hours).

Catalyst Solvent Yield (%) Reference AlCl₃ DCM 68 FeCl₃ Toluene 52

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

-

NMR : ¹H NMR (CDCl₃) shows signals for difluoromethoxy (δ 6.8–7.2 ppm, split due to CF₂ coupling) and methylthio (δ 2.5 ppm, singlet). ¹⁹F NMR confirms CF₂ groups (δ -110 to -120 ppm) .

-

Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 274.1) validates molecular weight .

- Crystallography :

-

Single-crystal XRD reveals bond angles (C-S-C ≈ 100°) and planarity of the aryl-propanone system. Orthorhombic Pbca space group observed in related enones .

Technique Key Peaks/Parameters Reference ¹H NMR δ 2.5 (S-CH₃), δ 7.1 (CF₂O-Ar) XRD a = 13.668 Å, Z = 8

Q. What are the stability considerations for this compound under varying storage conditions?

- Degradation Pathways :

- Hydrolysis of the difluoromethoxy group in acidic/alkaline conditions.

- Oxidation of methylthio to methylsulfonyl under ambient light .

- Storage Recommendations :

- Store at -20°C in amber vials under inert gas (N₂/Ar). Use desiccants to prevent moisture absorption.

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and methylthio substituents influence the compound’s reactivity in nucleophilic additions?

- Mechanistic Insight :

-

The difluoromethoxy group (-OCF₂) is electron-withdrawing, polarizing the ketone for nucleophilic attack. Methylthio (-SMe) is weakly electron-donating, stabilizing the transition state via resonance .

- Experimental Validation :

-

Compare reaction rates with analogs (e.g., -OCH₃ vs. -OCF₂). Kinetic studies show 3x faster enolate formation with -OCF₂ .

Substituent Rate Constant (k, s⁻¹) Reference -OCF₂ 0.45 -OCH₃ 0.15

Q. What computational models (e.g., DFT) predict the compound’s electronic structure and interactions with biological targets?

- DFT Analysis :

- Optimize geometry at B3LYP/6-31G(d) level. HOMO localized on the aryl ring; LUMO on the ketone, suggesting nucleophilic attack sites .

- Docking studies (AutoDock Vina) predict binding to cytochrome P450 via hydrophobic interactions with -CF₂O and -SMe groups .

Q. How can contradictory data on the compound’s solubility and melting point in literature be resolved?

- Resolution Strategies :

-

Reproducibility : Validate purity via HPLC (>98%) and DSC for melting point (reported range: 92–95°C vs. conflicting 88–90°C) .

-

Solubility : Use standardized solvents (e.g., DMSO: logP = 2.1 predicts moderate lipophilicity) .

Source Melting Point (°C) Solubility (mg/mL, DMSO) PubChem 92–95 12.5 Academic Study 88–90 8.7

Q. What synthetic strategies are effective for introducing isotopic labels (e.g., ¹³C, ¹⁸O) into the propanone moiety for metabolic tracing?

- Isotope Labeling :

- Use ¹³C-labeled propanoyl chloride in Friedel-Crafts acylation.

- ¹⁸O incorporation via acid-catalyzed exchange with H₂¹⁸O during workup .

Data Contradiction Analysis

- Example : Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results).

- Root Cause : Variations in assay conditions (e.g., bacterial strain, concentration).

- Solution : Standardize MIC testing (CLSI guidelines) and validate with positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.